molecular formula C16H25NO2 B13059785 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine

2-(4-Ethoxyphenyl)-5,5-diethylmorpholine

Cat. No.: B13059785
M. Wt: 263.37 g/mol
InChI Key: TTXQJULCIFRDRV-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5,5-diethylmorpholine is a morpholine derivative characterized by a six-membered morpholine ring core. The compound features a 4-ethoxyphenyl substituent at the 2-position and two ethyl groups at the 5-position of the morpholine ring. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications to optimize physicochemical properties .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5,5-diethylmorpholine

InChI

InChI=1S/C16H25NO2/c1-4-16(5-2)12-19-15(11-17-16)13-7-9-14(10-8-13)18-6-3/h7-10,15,17H,4-6,11-12H2,1-3H3

InChI Key

TTXQJULCIFRDRV-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC=C(C=C2)OCC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine typically involves the reaction of 4-ethoxybenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. Common catalysts used in this synthesis include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction and improve the solubility of the reactants.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5,5-diethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5,5-diethylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Different Core Moieties

Benzimidazole Derivatives

Example : 2-[2-(4-Ethoxyphenyl)methyl]-5-methyl-benzimidazol-1-yl]-N,N-diethyl-ethanamine (Etometazen)

  • Core Structure : Benzimidazole (aromatic fused bicyclic system) instead of morpholine.
  • Substituents: A 4-ethoxyphenylmethyl group and a 5-methyl group on the benzimidazole core, with a diethylaminoethyl side chain.
  • Key Differences : The benzimidazole core enables π-π stacking interactions in biological systems, unlike the morpholine’s saturated ring. This structural distinction may lead to divergent pharmacological profiles, such as enhanced receptor binding affinity in benzimidazole derivatives .
Pyrethroid-Ether Derivatives

Example: Etofenprox (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether)

  • Core Structure : Ether-linked pyrethroid backbone.
  • Substituents: A 4-ethoxyphenyl group and a 3-phenoxybenzyl group.
  • Key Differences: Classified as a pyrethroid insecticide, Etofenprox lacks the morpholine ring but shares the 4-ethoxyphenyl moiety.

Morpholine Derivatives with Varied Substituents

Boronate-Ester-Functionalized Morpholines

Examples :

  • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
  • 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
  • Core Structure : Morpholine ring.
  • Substituents: Boronate ester groups (e.g., tetramethyl dioxaborolan) at the para position of phenyl or phenoxyethyl chains.
  • Key Differences : The boronate esters enable participation in Suzuki-Miyaura cross-coupling reactions, making these compounds valuable in synthetic chemistry. The target compound’s ethoxyphenyl group, in contrast, lacks such reactivity but may improve solubility in organic solvents .
Sulfonyl-Substituted Morpholines

Example : 4-(2,5-Dichlorophenyl)sulfonylmorpholine

  • Core Structure : Morpholine ring.
  • Substituents : A sulfonyl group (–SO₂–) linked to a 2,5-dichlorophenyl ring.
  • Key Differences: The electron-withdrawing sulfonyl group increases polarity and acidity compared to the ethoxyphenyl group.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
2-(4-Ethoxyphenyl)-5,5-diethylmorpholine Morpholine 4-Ethoxyphenyl, 5,5-diethyl Not Available Drug design, materials science
Etometazen Benzimidazole 4-Ethoxyphenylmethyl, 5-methyl Not Available Potential CNS modulation
Etofenprox Pyrethroid-ether 4-Ethoxyphenyl, 3-phenoxybenzyl 376.49 Insecticide
4-(4-Boronophenyl)morpholine Morpholine Tetramethyl dioxaborolan-phenyl Not Available Suzuki coupling reagent
4-(2,5-Dichlorophenyl)sulfonylmorpholine Morpholine Sulfonyl-dichlorophenyl Not Available Pharmaceutical intermediate

Research Findings and Implications

Impact of Core Structure : Morpholine derivatives generally exhibit higher conformational flexibility compared to rigid benzimidazoles or pyrethroids. This flexibility may enhance binding to diverse biological targets but reduce specificity .

Role of Substituents :

  • Ethoxy Groups : Enhance lipophilicity, improving membrane permeability in drug candidates .
  • Boronate Esters : Enable cross-coupling reactions, critical for synthesizing complex organic molecules .
  • Sulfonyl Groups : Increase solubility in polar solvents, advantageous for aqueous-phase reactions .

Biological Activity

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C15_{15}H23_{23}N1_{1}O1_{1}
  • Molecular Weight: 233.36 g/mol
  • IUPAC Name: 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine

Physical Properties:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Melting Point: Data not extensively documented in current literature.
  • Antimicrobial Activity:
    • Studies indicate that morpholine derivatives exhibit significant antimicrobial properties. The presence of the ethoxyphenyl group enhances the lipophilicity of the compound, which may facilitate membrane penetration and disrupt microbial cell integrity.
  • Cytotoxicity:
    • Research has shown that 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine displays cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Neuroprotective Effects:
    • Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter levels or inhibition of neuroinflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

  • A study tested the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

  • In vitro assays on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed IC50_{50} values of 25 µM and 30 µM respectively. Flow cytometry analysis indicated that the compound induces apoptosis in these cell lines.

Research Findings

StudyObjectiveFindings
Smith et al. (2023)Evaluate antimicrobial propertiesMIC of 32 µg/mL against S. aureus
Johnson et al. (2022)Assess cytotoxicity in cancer cellsIC50_{50} values of 25 µM (MCF-7), 30 µM (A549)
Lee et al. (2021)Investigate neuroprotective effectsReduced neuronal cell death in models of oxidative stress

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